4-Phosphonophenylglycine [(R,S)-4-phosphonophenylglycine, PPG] is a phosphono-substituted amino acid that acts as a potent and selective agonist for group III mGluRs. [] Group III mGluRs (mGluR4, 6, 7, and 8) are members of a family of eight metabotropic glutamate receptors, which are G-protein-coupled receptors that modulate synaptic transmission. [] PPG demonstrates high affinity for mGluR4, mGluR6, and mGluR8, with EC50 values in the micromolar range. [] Notably, PPG exhibits no proconvulsant effects, unlike other group III mGluR agonists such as L-2-amino-4-phosphonobutyrate and L-serine-O-phosphate. []
4-Phosphonophenylglycine is classified as an amino acid derivative, specifically a phosphonic acid derivative of phenylglycine. It is primarily synthesized from 4-hydroxybenzaldehyde and is utilized in research related to neurotransmitter systems, particularly those involving glutamate receptors. The compound's ability to selectively activate metabotropic glutamate receptors makes it a subject of interest in pharmacological studies aimed at treating conditions such as schizophrenia and anxiety disorders .
The synthesis of 4-phosphonophenylglycine involves several steps, starting from 4-hydroxybenzaldehyde. The general synthetic route can be summarized as follows:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during the synthesis process .
The molecular structure of 4-phosphonophenylglycine can be described as follows:
The presence of the phosphonate group contributes to the compound's solubility and reactivity, which are essential for its biological activity .
4-Phosphonophenylglycine participates in various chemical reactions typical of amino acids and phosphonic acids:
These reactions are crucial for understanding how the compound interacts within biological systems and its potential therapeutic effects.
The mechanism of action of 4-phosphonophenylglycine primarily involves its selective activation of group III metabotropic glutamate receptors (mGluRs). Upon binding to these receptors:
Research continues to explore these pathways to better understand their implications for treatment strategies.
The physical and chemical properties of 4-phosphonophenylglycine include:
These properties are significant for its applications in laboratory settings and potential pharmaceutical formulations .
4-Phosphonophenylglycine has several scientific applications:
PPG possesses a molecular formula of C₈H₁₀NO₅P and a molecular weight of 231.14 g/mol [2] [10]. Its structure integrates key features of the phenylglycine scaffold with a phosphonic acid moiety (–PO(OH)₂) substituted at the para position of the phenyl ring. This phosphonic acid group serves as a bioisostere for the distal carboxylate group of glutamate, mimicking the spatial and electronic characteristics crucial for receptor binding [1] [6]. The alpha-amino acid group (–NH₂ and –COOH) attached directly to the chiral center adjacent to the phenyl ring corresponds structurally to the amino acid backbone of glutamate [10]. PPG is typically utilized as a racemic mixture, designated (RS)-PPG, due to the chiral center at the carbon bearing the amino group [2] [9].
Table 1: Key Physicochemical Properties of 4-Phosphonophenylglycine (PPG)
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₈H₁₀NO₅P | Confirmed by elemental analysis |
Molecular Weight | 231.14 g/mol | |
CAS Registry Number | 120667-15-4 | |
Appearance | White to off-white solid | Hygroscopic |
Solubility (DMSO) | ~2 mg/mL (Approx. 8.6 mM) | Soluble for stock solutions |
Solubility (Water) | Low; enhanced with base (e.g., NaOH) | Forms soluble sodium salts |
pKa (Predicted) | ~1.60 (Phosphonate), ~2.30 (Carboxylate), ~9.50 (Ammonium) | Estimated acidic/basic groups |
XLogP | -3.6 | Indicates high hydrophilicity |
Topological Polar Surface Area (TPSA) | 130.66 Ų | High value correlates with poor membrane permeability |
Rotatable Bonds | 3 | Phosphonate C-P bond shows restricted rotation |
Hydrogen Bond Donors | 4 (2x O=P–OH, NH₂, COOH) | |
Hydrogen Bond Acceptors | 6 (P=O, P–O⁻, C=O, NH₂) |
PPG exhibits limited solubility in water and organic solvents but dissolves sufficiently in aqueous alkaline solutions (e.g., sodium hydroxide) to form soluble salts, facilitating its use in physiological buffers [2] [9]. Its high topological polar surface area (TPSA ≈ 130.66 Ų) and low calculated partition coefficient (XLogP ≈ -3.6) underscore its highly polar nature and poor passive membrane permeability, characteristics typical for glutamate analogs targeting extracellular binding domains [10]. These properties necessitate direct application or localized perfusion in experimental settings to access receptor sites. Predicted pKa values suggest the phosphonate group is highly acidic (pKa ~1.6), the carboxylic acid group is moderately acidic (pKa ~2.3), and the amino group is weakly basic (pKa ~9.5), resulting in a zwitterionic structure under physiological pH [2]. The phosphonate group (–PO₃H₂) is critical for its biological activity, acting as a non-hydrolyzable mimic of the gamma-carboxylate group of glutamate, thereby conferring stability against enzymatic degradation and enabling sustained receptor interaction [1] [6].
Structurally, PPG engages the ligand-binding Venus Flytrap (VFT) domain of group III mGlu receptors. This domain, located in the large extracellular N-terminus of the receptor, consists of two lobes (LB1 and LB2) that close upon agonist binding. The alpha-amino and alpha-carboxyl groups of PPG interact with conserved residues (e.g., Ser/Thr, Asp, Arg) in lobe 1, while the phosphonate moiety interacts with key residues (e.g., Tyr, Lys/Arg) in lobe 2, stabilizing the closed, active conformation of the receptor dimer [6]. This specific binding mode distinguishes it from ligands targeting other glutamate receptor families.
The development of PPG emerged in the late 1980s and early 1990s alongside growing recognition of metabotropic glutamate receptors (mGluRs) as a distinct receptor family separate from ionotropic glutamate receptors (iGluRs). Early pharmacological characterization relied heavily on non-selective agonists like trans-ACPD (1-aminocyclopentane-1,3-dicarboxylic acid). The discovery that L-2-amino-4-phosphonobutyrate (L-AP4) potently inhibited synaptic transmission in the hippocampus and spinal cord, yet activated photoreceptor synapses in the retina, provided the first functional evidence for heterogeneity within mGluRs [1] [5]. This spurred efforts to synthesize novel phosphono-amino acids with improved selectivity profiles.
PPG was developed during this era as part of a systematic exploration of phenylglycine derivatives substituted at the phenyl ring. Initial studies in the early 1990s demonstrated that (RS)-PPG acted as a potent agonist at L-AP4-sensitive receptors (later classified as Group III mGluRs) in models like the neonatal rat spinal cord, where it depressed monosynaptic excitatory postsynaptic potentials (EPSPs) [1] [9]. Key findings establishing its pharmacological profile include:
The development of antagonists like (RS)-α-cyclopropyl-4-phosphonophenylglycine (CPPG) further solidified PPG's role. CPPG, a close structural analog differing only by a cyclopropyl substitution on the alpha-carbon, was identified as a potent competitive antagonist (KB/IC₅₀ in the nanomolar range for Group III receptors) capable of blocking PPG's effects [7] [9]. This antagonism provided critical evidence that PPG's actions were specifically receptor-mediated. For instance, CPPG application reversed PPG-induced depression of synaptic transmission and PPG-induced hyperpolarization in ON-bipolar cells [1] [5] [9].
PPG is a foundational member of the phosphonophenylglycine subclass within the broader phenylglycine derivative family. These derivatives are characterized by an alpha-amino acid structure centered on a chiral carbon bearing an amino group (–NH₂), a carboxyl group (–COOH), a hydrogen atom (–H), and a phenyl ring (–C₆H₅) as the side chain. Modifications primarily occur at the phenyl ring's substituents or the alpha-carbon, leading to distinct pharmacological profiles targeting different mGlu receptor groups or subtypes.
Table 2: Classification of Key Phenylglycine Derivatives Targeting Metabotropic Glutamate Receptors
Phenylglycine Derivative | Key Structural Feature | Primary mGlu Receptor Target/Activity | Pharmacological Profile |
---|---|---|---|
4-Phosphonophenylglycine (PPG) | Para-phosphono group (–PO₃H₂) | Group III (mGlu4, mGlu6, mGlu7, mGlu8) | Broad-spectrum Group III agonist |
α-Cyclopropyl-4-phosphonophenylglycine (CPPG) | Para-phosphono group + alpha-cyclopropyl ring | Group II/III (Higher affinity for Group III) | Potent competitive Group II/III antagonist (Blocks PPG) |
(S)-3,5-Dihydroxyphenylglycine (DHPG) | Meta,para-dihydroxy groups (–OH) | Group I (mGlu1, mGlu5) | Broad-spectrum Group I agonist |
(S)-4-Carboxyphenylglycine (S-4CPG) | Para-carboxy group (–COOH) | Group I (mGlu1) > Group II | Competitive antagonist (mGlu1) |
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG) | Para-carboxy + meta-hydroxy groups | Group I / Group II | Mixed agonist/antagonist; mGlu1 antagonist |
Methyl (S)-4-Carboxyphenylglycine (MCPG) | Methyl ester of para-carboxy group | Group I / Group II | Broad-spectrum competitive antagonist |
PPG is defined by the presence of the phosphono group (–PO₃H₂) at the para position of the phenyl ring. This phosphono group is the defining structural element conferring Group III mGlu receptor agonist activity [1] [8]. Within the phosphonophenylglycine subclass:
Thus, PPG occupies a specific niche as the prototypical phosphonophenylglycine Group III agonist. Its structure-activity relationship (SAR) established the para-phosphono substitution on the phenylglycine core as a key pharmacophore for Group III activation. Modifications like the alpha-cyclopropyl group in CPPG demonstrate how strategic changes can convert activity within this subclass, providing essential pharmacological tools for dissecting Group III mGlu receptor functions in health and disease [1] [7] [9]. Its enduring use in research underscores its significance in defining the pharmacology and physiology of Group III mGlu receptors.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3